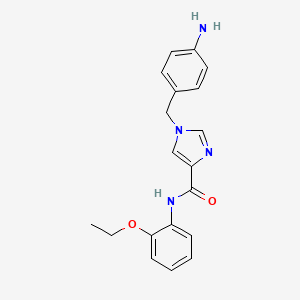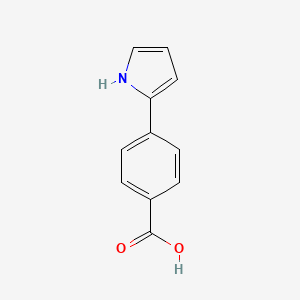![molecular formula C28H30N4O6 B12501344 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12501344.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoate derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid derivatives.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a benzylpiperazine is introduced.
Attachment of the methoxy and nitro groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Final coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE would depend on its specific interactions with molecular targets. Generally, such compounds might:
Bind to receptors: Interact with specific receptors in the body to exert their effects.
Inhibit enzymes: Act as inhibitors of enzymes involved in critical biochemical pathways.
Modulate signaling pathways: Influence cellular signaling pathways to produce therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-AMINOBENZOATE): Similar structure but with an amino group instead of a nitro group.
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-CHLOROBENZOATE): Contains a chloro group instead of a nitro group.
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a nitro group and a benzylic piperazine moiety can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C28H30N4O6 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H30N4O6/c1-3-38-28(34)22-9-11-24(31-15-13-30(14-16-31)19-20-7-5-4-6-8-20)23(17-22)29-27(33)21-10-12-26(37-2)25(18-21)32(35)36/h4-12,17-18H,3,13-16,19H2,1-2H3,(H,29,33) |
InChI-Schlüssel |
WKVMYVIKYBYDIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)
![4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501270.png)
![1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B12501277.png)

![17-(4-Chloro-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12501287.png)
![2-Amino-3-[3-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B12501289.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B12501302.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid](/img/structure/B12501314.png)
![2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine](/img/structure/B12501320.png)
![1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B12501325.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12501337.png)
![N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12501350.png)
